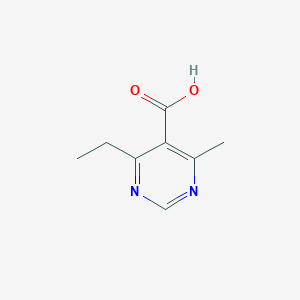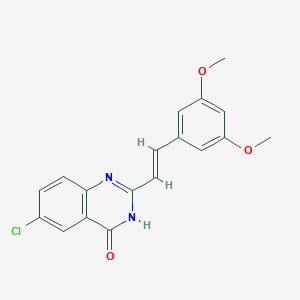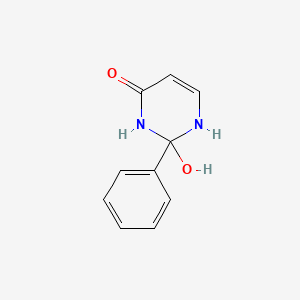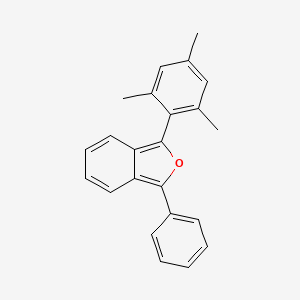![molecular formula C15H19NO B12912080 3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole CAS No. 61314-47-4](/img/structure/B12912080.png)
3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole is an organic compound with a complex structure that includes an isoxazole ring substituted with isopropyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole typically involves the reaction of 2-isopropyl-6-methylphenyl isocyanate with appropriate reagents under controlled conditions. One common method involves the use of dimethylbenzene as a solvent, with the reaction mixture heated to reflux under nitrogen protection . The yields of the product can be optimized by adjusting the reaction time and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents and catalysts is crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Isopropyl-6-methylphenyl isocyanate
- N-(2-isopropyl-6-methylphenyl)propanamide
- N-(2-isopropyl-6-methylphenyl)-2-methylbenzamide
Uniqueness
5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
61314-47-4 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC 名称 |
3,4-dimethyl-5-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H19NO/c1-9(2)13-8-6-7-10(3)14(13)15-11(4)12(5)16-17-15/h6-9H,1-5H3 |
InChI 键 |
RYZZJJINYYFLLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)C)C2=C(C(=NO2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)

![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)


![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)






